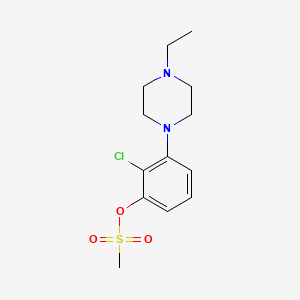
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate is a heterocyclic organic compound with the molecular formula C13H19ClN2O3S . It is known for its unique chemical structure, which includes a phenol group, a chloro substituent, and a piperazine ring. This compound is utilized in various scientific research fields due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonation with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate can be compared with other similar compounds, such as:
- Phenol,2-chloro-3-(4-propyl-1-piperazinyl)-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-propen-1-yl)-1-piperazinyl]-, 1-methanesulfonate
These compounds share similar structural features but differ in the substituents on the piperazine ring, which can influence their chemical properties and biological activities
Propriétés
Formule moléculaire |
C13H19ClN2O3S |
|---|---|
Poids moléculaire |
318.82 g/mol |
Nom IUPAC |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-15-7-9-16(10-8-15)11-5-4-6-12(13(11)14)19-20(2,17)18/h4-6H,3,7-10H2,1-2H3 |
Clé InChI |
FUKKYLZLASZERF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















